molecular formula C8H9NO2S B12882609 Ethanethioic acid, S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester CAS No. 653586-09-5

Ethanethioic acid, S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester

Cat. No.: B12882609
CAS No.: 653586-09-5
M. Wt: 183.23 g/mol
InChI Key: MNKZHRBVGXNDCJ-UHFFFAOYSA-N
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Description

S-(2-Oxo-2-(1H-pyrrol-2-yl)ethyl) ethanethioate: is a heterocyclic compound with the molecular formula C₈H₉NO₂S and a molecular weight of 183.23 g/mol . This compound features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Oxo-2-(1H-pyrrol-2-yl)ethyl) ethanethioate typically involves the condensation of a pyrrole derivative with an appropriate thioester. One common method includes the reaction of 2-acetylpyrrole with ethanethiol in the presence of a base such as sodium hydride . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: S-(2-Oxo-2-(1H-pyrrol-2-yl)ethyl) ethanethioate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed:

Scientific Research Applications

Chemistry: S-(2-Oxo-2-(1H-pyrrol-2-yl)ethyl) ethanethioate is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Pyrrole derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities .

Medicine: The compound’s structure is similar to that of many pharmacologically active molecules. It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, S-(2-Oxo-2-(1H-pyrrol-2-yl)ethyl) ethanethioate is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .

Mechanism of Action

The mechanism of action of S-(2-Oxo-2-(1H-pyrrol-2-yl)ethyl) ethanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site . The exact pathways and molecular targets depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Comparison: S-(2-Oxo-2-(1H-pyrrol-2-yl)ethyl) ethanethioate is unique due to the presence of both a pyrrole ring and a thioester group. This combination imparts distinct chemical reactivity and biological activity compared to other pyrrole derivatives. The thioester group enhances its ability to participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Biological Activity

Ethanethioic acid, S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester, is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound can be classified as a pyrrole derivative. Pyrrole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects. The presence of the ethyl ester and pyrrole moiety contributes to its potential interactions with biological targets.

1. Enzyme Inhibition

One of the primary areas of research involves the compound's inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and neutral sphingomyelinase 2 (nSMase2).

Acetylcholinesterase Inhibition:
Recent studies have demonstrated that related pyrrole derivatives exhibit significant AChE inhibition. For instance, a novel hydrazide derivative showed an inhibition rate of 62% against AChE at micromolar concentrations, indicating that modifications in the pyrrole structure can enhance enzyme inhibitory activity .

Table 1: AChE Inhibition Data for Pyrrole Derivatives

CompoundAChE Inhibition (%)Concentration (µM)
Hydrazide vh06210
Hydrazide vh11920
Hydrazide vh32620

2. Neutral Sphingomyelinase 2 Inhibition

The compound has also been investigated as a potential inhibitor of nSMase2, an enzyme implicated in neurodegenerative diseases like Alzheimer’s disease. Studies have shown that certain derivatives possess favorable pharmacokinetic properties and significant inhibition of nSMase2 activity, which is crucial for reducing exosome secretion linked to neurodegeneration .

Table 2: nSMase2 Inhibition Data

CompoundIC50 (nM)Brain Penetration
PDDC300Yes

Case Study 1: Neuroprotective Effects

In a mouse model of Alzheimer’s disease, derivatives similar to ethanethioic acid demonstrated significant neuroprotective effects through the inhibition of nSMase2. The pharmacokinetic profile indicated effective brain penetration and sustained activity over time, suggesting potential therapeutic applications in neurodegenerative disorders .

Research Findings

Recent literature highlights the importance of structural modifications in enhancing the biological activity of pyrrole derivatives. The incorporation of various substituents can significantly alter enzyme binding affinity and specificity. For example, studies indicate that larger hydrophobic groups improve binding to AChE due to enhanced hydrophobic interactions within the enzyme's active site .

Properties

CAS No.

653586-09-5

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ethanethioate

InChI

InChI=1S/C8H9NO2S/c1-6(10)12-5-8(11)7-3-2-4-9-7/h2-4,9H,5H2,1H3

InChI Key

MNKZHRBVGXNDCJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC(=O)C1=CC=CN1

Origin of Product

United States

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